![molecular formula C5H6Br2N2S B2552803 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide CAS No. 2007920-09-2](/img/structure/B2552803.png)

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is a compound that falls within the broader class of pyrrolo[3,4-d]thiazoles. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The specific compound is characterized by the presence of a bromine atom and a hydrobromide group, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrolo[3,4-d]thiazoles can be achieved through various methods. One approach involves the microwave-assisted 5-endo-dig cyclization of o-aminoalkynylthiazoles, as well as 5-exo-Heck cyclization from iodoaminothiazole precursors . Another method includes the reaction of thioamides with 2-bromo-1-cyclopropylethanone to yield 6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium bromides, which may share some synthetic pathways with the compound of interest .

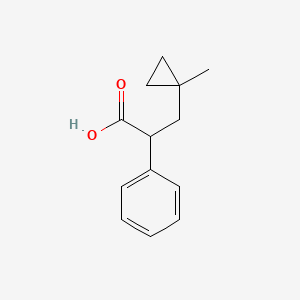

Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-d]thiazoles can be complex, with various substituents affecting the overall shape and electronic distribution. For instance, the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives involves the characterization of their structure using techniques such as NMR spectroscopy and X-ray crystallography . These methods could similarly be applied to determine the structure of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide.

Chemical Reactions Analysis

Pyrrolo[3,4-d]thiazoles can undergo a range of chemical reactions. For example, the cycloaddition reactions of pyrrolo[1,2-c]thiazoles with electron-deficient alkenes and alkynes demonstrate the reactivity of the thiazole moiety . Additionally, the stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes to form tetrahydro-, dihydro-, and benzo[d]pyrrolo[2,1-b]thiazoles indicates the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[3,4-d]thiazoles are influenced by their molecular structure. The presence of bromine and hydrobromide groups in 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide suggests that it may have unique properties such as higher density or reactivity compared to its non-brominated counterparts. The synthesis of 3-substituted 6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium bromides provides insight into the physical properties such as melting points and spectroscopic data, which could be relevant for the compound .

Scientific Research Applications

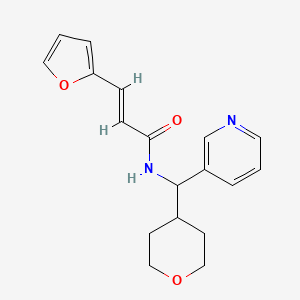

Chemical Synthesis and Reactions

- The compound has been implicated in the synthesis of fused heterocycles, such as 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides, through the iminocyclopropane-pyrroline rearrangement of cyclopropylthiazoles (Tomilov et al., 2013).

- It serves as a precursor in the one-pot synthesis of thiazolo[3,2-a]pyrimidine hydrobromide derivatives, which have shown promise in cytotoxic evaluations against various cancer cell lines (Sekhar et al., 2020).

- Its cycloaddition reactions have been studied, highlighting its role as a thiocarbonyl ylide or azomethine ylide in reactions with electron-deficient alkenes or alkynes, respectively (Sutcliffe et al., 2000).

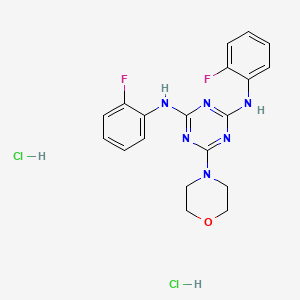

Synthetic Strategies and Molecular Docking

- The compound has been involved in novel synthetic strategies for pyrrolo[2,1-b]thiazoles and in the enantioselective synthesis of polyhydroxypiperidines, which are considered as iminoglycitols or 2,6-dideoxyazasugars (Tverdokhlebov et al., 2003; Swaleh & Liebscher, 2002).

- Molecular docking studies have been conducted with derivatives of this compound, demonstrating their binding affinity and potential as drug candidates in various therapeutic areas (Sekhar et al., 2020).

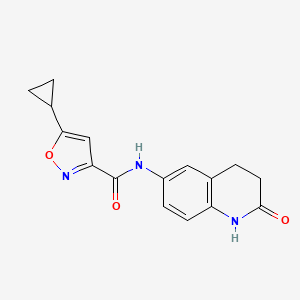

Regioselective Synthesis and Structural Characterization

- The compound has been used in the regioselective synthesis of heterocycles, including thiazol-4-ium bromides, showcasing its versatility in chemical transformations and the potential for generating structurally diverse molecules (Dyachenko, 2012).

- Structural characterization of derivatives has revealed distinct molecular conformations, protonation sites, and hydrogen bonding patterns, providing insights into the interaction of these molecules in various environments (Böck et al., 2021).

Safety and Hazards

properties

IUPAC Name |

2-bromo-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S.BrH/c6-5-8-3-1-7-2-4(3)9-5;/h7H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTDKGGUOAMDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)SC(=N2)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2552726.png)

![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)

![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2552732.png)

![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)

![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)